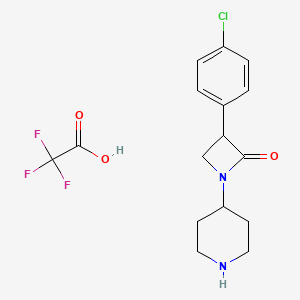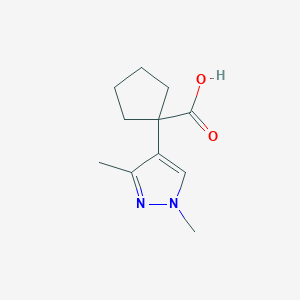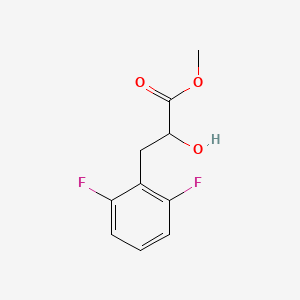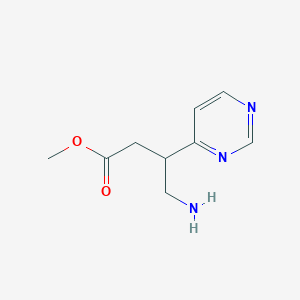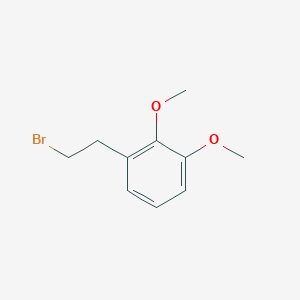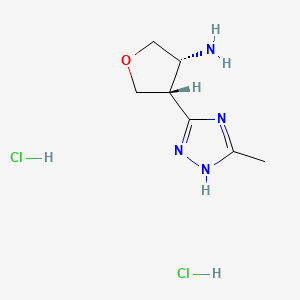![molecular formula C9H16Cl2N2S B13589488 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride is a chemical compound that features a thiazole ring, a cyclobutane ring, and an amine group
Méthodes De Préparation
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable aldehyde with thiourea in the presence of a base.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Coupling Reaction: The thiazole and cyclobutane intermediates are then coupled using a suitable coupling reagent, such as EDCI or DCC, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiazole ring or the amine group.
Applications De Recherche Scientifique
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and its potential as a biochemical tool.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride can be compared with other similar compounds, such as:
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound has a similar thiazole ring but differs in the structure of the amine group.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound features an ethyl group on the thiazole ring, leading to different chemical and biological properties.
2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride: This compound has a chlorophenyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the thiazole and cyclobutane rings, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16Cl2N2S |
|---|---|
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-11-8(6-12-7)5-9(10)3-2-4-9;;/h6H,2-5,10H2,1H3;2*1H |
Clé InChI |
XXUWCNDCQAOIEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CC2(CCC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


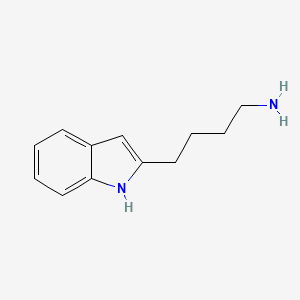
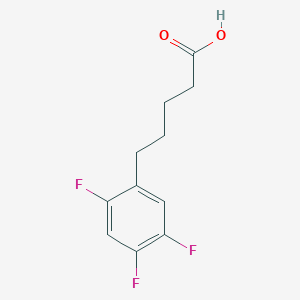
![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
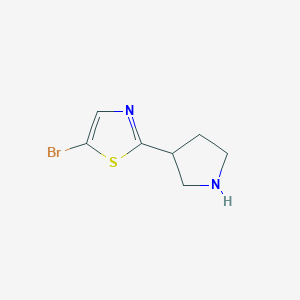
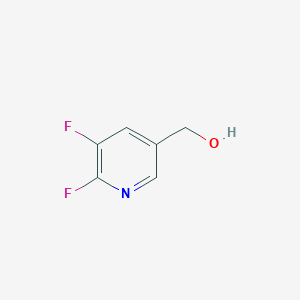
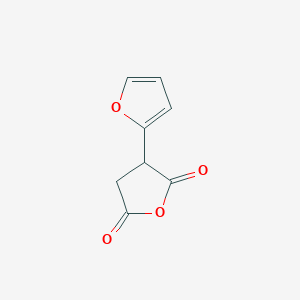
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)
